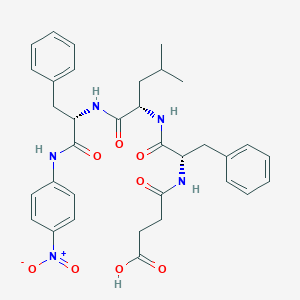

Suc-phe-leu-phe-pna

Übersicht

Beschreibung

Suc-phe-leu-phe-pna, also known as N-succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of protease activity, as it releases a chromogenic product, p-nitroaniline, upon enzymatic cleavage. The release of p-nitroaniline can be quantitatively measured using spectrophotometry, making this compound a useful tool in various research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-phe-leu-phe-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, leucine and phenylalanine, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the addition of the p-nitroanilide group to the peptide chain.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Suc-phe-leu-phe-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the phenylalanine and p-nitroanilide groups results in the release of p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Reagents: Proteases such as chymotrypsin, elastase, and cathepsin G.

Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature specific to the protease being studied. For example, chymotrypsin activity is often measured at pH 7.8 and 25°C.

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 410 nm.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

1. Protease Activity Assays

Suc-phe-leu-phe-pna serves as a substrate for various proteases, allowing researchers to measure enzyme activity and specificity. It is particularly useful in assays involving enzymes like chymotrypsin, elastase, and cathepsin G. The hydrolysis of the peptide bond results in the release of p-nitroaniline, which can be quantitatively measured using spectrophotometry, making it a valuable tool for enzyme kinetics studies .

2. Molecular Biology

In molecular biology, this compound is used to assess protease activity in cell lysates and tissue extracts. This application is crucial for understanding protein degradation processes and the role of proteases in cellular functions.

Medical Applications

1. Diagnostic Assays

The compound is employed in diagnostic assays to detect protease activity associated with various diseases, including cancer and neurodegenerative disorders. By measuring the activity of specific proteases, researchers can gain insights into disease mechanisms and potential therapeutic targets .

2. Therapeutic Development

this compound is also significant in the development of protease inhibitors for therapeutic applications. Understanding how different proteases interact with this substrate can lead to the design of targeted inhibitors that may be used in treating diseases where protease activity is dysregulated .

Industrial Applications

1. Enzyme Inhibitor Development

In industrial settings, this compound aids in the development of enzyme inhibitors that have potential therapeutic applications. The specificity of this substrate helps researchers explore the interactions between proteases and their inhibitors, contributing to drug discovery efforts .

Case Study 1: Enzyme Kinetics

In a study investigating the kinetic parameters of papain using this compound as a substrate, researchers applied the proton inventory method to elucidate the hydrolytic mechanism of papain. The study established relationships between rate constants and provided insights into the catalytic efficiency of papain with this substrate .

Case Study 2: Diagnostic Applications

Another research highlighted the use of this compound in developing diagnostic assays for detecting protease activity in cancerous tissues. The ability to measure specific protease levels provided critical information regarding tumor progression and potential therapeutic targets .

Wirkmechanismus

The mechanism of action of Suc-phe-leu-phe-pna involves its hydrolysis by proteases. The protease binds to the peptide substrate and catalyzes the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur efficiently.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for studying elastase and other proteases.

Suc-Ala-Glu-Pro-Phe-pNA: Used for evaluating the activity of peptidyl-prolyl cis/trans isomerases.

Uniqueness

Suc-phe-leu-phe-pna is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteases that may not efficiently hydrolyze other peptide substrates. Its ability to release a chromogenic product upon cleavage allows for easy and quantitative measurement of protease activity.

Biologische Aktivität

Suc-phe-leu-phe-pna (N-succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide) is a synthetic peptide substrate extensively utilized in biochemical research, particularly for studying protease activity. Upon enzymatic cleavage, it releases a chromogenic product, p-nitroaniline, which can be quantitatively measured using spectrophotometry, making it a valuable tool in various applications.

The biological activity of this compound primarily involves its hydrolysis by proteases. When proteases bind to this peptide substrate, they catalyze the cleavage of the peptide bond between the phenylalanine and the p-nitroanilide group. This reaction results in the release of p-nitroaniline, a yellow chromophore that absorbs light at 410 nm, allowing for easy detection and quantification of protease activity.

Protease Specificity

This compound is particularly effective as a substrate for serine proteases such as chymotrypsin, elastase, and cathepsin G. The specificity of these enzymes for this substrate can be influenced by factors such as pH and temperature. For instance, chymotrypsin exhibits optimal activity at pH 7.8 and 25°C.

Comparison with Other Substrates

The unique amino acid sequence of this compound makes it distinct from other peptide substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Glu-Pro-Phe-pNA. These alternatives are used for different proteases and may not yield the same efficiency in hydrolysis as this compound.

| Compound | Protease Target | Release Product | Optimal Conditions |

|---|---|---|---|

| This compound | Chymotrypsin, Elastase | p-nitroaniline | pH 7.8, 25°C |

| Suc-Ala-Ala-Pro-Phe-pNA | Elastase | p-nitroaniline | Varies |

| Suc-Ala-Glu-Pro-Phe-pNA | Peptidyl-prolyl isomerases | p-nitroaniline | Varies |

Biochemical Assays

This compound is widely employed in biochemical assays to measure protease activity in various biological samples, including cell lysates and tissue extracts. Its ability to produce a measurable chromogenic product allows researchers to quantify enzyme activity with high sensitivity.

Diagnostic Applications

In medical diagnostics, this compound is used to detect protease activity associated with certain diseases. For example, elevated levels of specific proteases can indicate pathological conditions such as cancer or inflammatory diseases.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of protease inhibitors for therapeutic applications. Understanding how different proteases interact with this substrate can lead to better drug design and development strategies.

Study on Proteolytic Activity

A study investigating the proteolytic activity of various subtilases (e.g., Esperase and Savinase) demonstrated that these enzymes exhibit varying efficiencies when hydrolyzing this compound. The research highlighted that the low turnover number of some subtilases contributes to their reduced efficiency against this substrate compared to others .

Enzyme Kinetics Analysis

Another research effort focused on the kinetics of enzyme reactions involving this compound. The study found that factors such as enzyme concentration and substrate availability significantly influenced the rate of reaction, providing insights into optimizing conditions for maximum enzymatic activity .

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFAXGKOHVNQOY-AWCRTANDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125414 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75651-69-3 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75651-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.